molecular formula C10H11ClN2O3 B1420299 2-chloro-N-(2-methyl-3-nitrophenyl)propanamide CAS No. 1098360-59-8

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide

Cat. No. B1420299
M. Wt: 242.66 g/mol
InChI Key: ROIXQTBBMRWRER-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-methyl-3-nitrophenyl)propanamide” is a compound with the CAS Number: 1098360-59-8 . It has a molecular weight of 242.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H11ClN2O3/c1-6-8(12-10(14)7(2)11)4-3-5-9(6)13(15)16/h3-5,7H,1-2H3,(H,12,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 242.66 . Unfortunately, the data does not provide additional physical and chemical properties such as melting point, boiling point, or density.

Scientific Research Applications

Immunological Applications

  • Immunosuppressive Activities : A study on N-aryl-3-(indol-3-yl)propanamides revealed the immunosuppressive potential of these compounds, particularly noting the efficacy of 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide in inhibiting murine splenocytes proliferation and in vivo assays for delayed-type hypersensitivity (DTH) (Giraud et al., 2010).

Pharmacokinetic Studies

  • Selective Androgen Receptor Modulators (SARMs) : S-1, a propanamide derivative, was studied for its pharmacokinetics in rats. This research is part of the exploration of SARMs for androgen-dependent diseases, contributing to understanding the pharmacokinetics of such compounds (Wu et al., 2006).

Synthesis and Chemical Properties

  • Preparation of N-Methyl- and N-Alkylcarbamates : Research demonstrated a method for producing 4-nitrophenyl N-methylcarbamate and similar analogues, which are important for various industrial applications (Peterson et al., 2006).

Metabolism and Toxicology Studies

  • Metabolism of Flutamide : A study on the metabolism of Flutamide, a propanamide derivative, in human liver microsomes revealed insights into the formation of reactive toxic metabolites and their pathways, contributing to the understanding of drug toxicity and metabolism (Goda et al., 2006).
  • Allergenic Properties : An investigation into a pharmaceutical worker’s reaction to an intermediate product in flutamide synthesis highlighted potential allergenic properties of certain propanamide derivatives, which is important for occupational health and safety (Jungewelter & Aalto‐Korte, 2008).

Crystal Structure Analysis

  • Structural Properties : Research on the crystal structure of N-methoxy-N-methyl-2-[(4'-nitropheny l)sulfinyl]-propanamide provided insights into molecular configurations and interactions, which is crucial for drug design and material sciences (Zukerman-Schpector et al., 2006).

Photochemical Studies

  • Photoreactions of Flutamide : A study exploring the photochemical reactions of Flutamide in different solvents provided understanding of its stability and behavior under varying environmental conditions, important for drug formulation and storage (Watanabe et al., 2015).

Safety And Hazards

The safety data sheet (MSDS) for “2-chloro-N-(2-methyl-3-nitrophenyl)propanamide” can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6-8(12-10(14)7(2)11)4-3-5-9(6)13(15)16/h3-5,7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIXQTBBMRWRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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